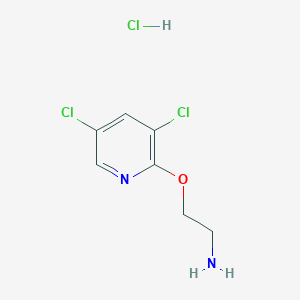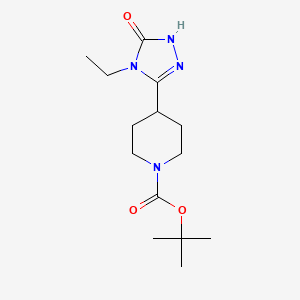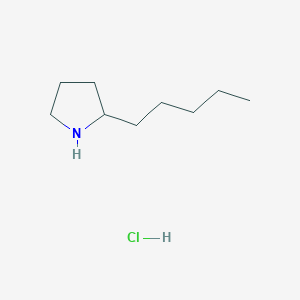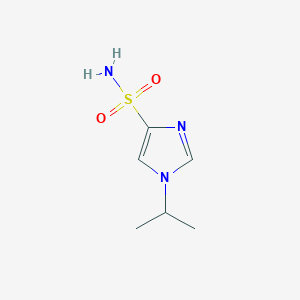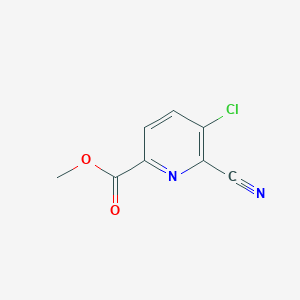
Methyl 5-chloro-6-cyanopyridine-2-carboxylate
Descripción general
Descripción
“Methyl 5-chloro-6-cyanopyridine-2-carboxylate” is a chemical compound with the molecular formula C8H5ClN2O2 . It is also known as "Methyl 5-chloro-6-cyanopicolinate" .
Molecular Structure Analysis
The InChI code for “Methyl 5-chloro-6-cyanopyridine-2-carboxylate” is1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“Methyl 5-chloro-6-cyanopyridine-2-carboxylate” has a molecular weight of 196.59 g/mol . It is a powder at room temperature .Aplicaciones Científicas De Investigación
- Pyridine derivatives, such as trifluoromethylpyridines (TFMP), are used extensively in the agrochemical and pharmaceutical industries .
- TFMP derivatives are primarily used for crop protection from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- A pyridine compound, which also contains a heterocycle, has improved therapeutic properties .
- The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
- An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .
Agrochemical and Pharmaceutical Industries
Antimicrobial and Antiviral Activities
- “Methyl 5-chloro-6-cyanopyridine-2-carboxylate” is a type of pyridine derivative . Pyridine derivatives are often used as building blocks in the synthesis of complex organic molecules .
- They can be used to synthesize pharmaceuticals, agrochemicals, dyes, and polymers .
- The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Indole derivatives, which are structurally similar to pyridine derivatives, have been reported to have antiviral activity .
- For example, the compound “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A .
- The specific methods of application or experimental procedures would depend on the particular antiviral study being performed .
Chemical Synthesis
Antiviral Activity
- “Methyl 5-chloro-6-cyanopyridine-2-carboxylate” is a type of pyridine derivative . Pyridine derivatives are often used as building blocks in the synthesis of complex organic molecules .
- They can be used to synthesize pharmaceuticals, agrochemicals, dyes, and polymers .
- The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Indole derivatives, which are structurally similar to pyridine derivatives, have been reported to have antiviral activity .
- For example, the compound “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A .
- The specific methods of application or experimental procedures would depend on the particular antiviral study being performed .
Chemical Synthesis
Antiviral Activity
Safety And Hazards
“Methyl 5-chloro-6-cyanopyridine-2-carboxylate” is considered hazardous. It has the following hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
Propiedades
IUPAC Name |
methyl 5-chloro-6-cyanopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGIPJRHOJRNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-6-cyanopyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




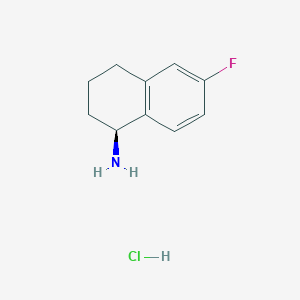
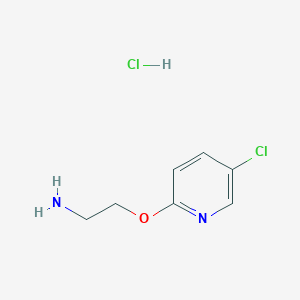
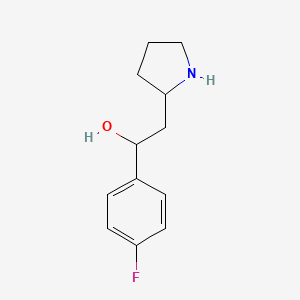
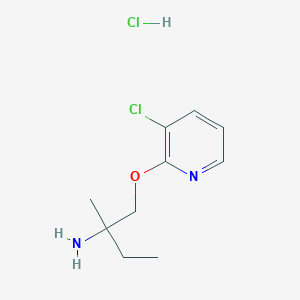
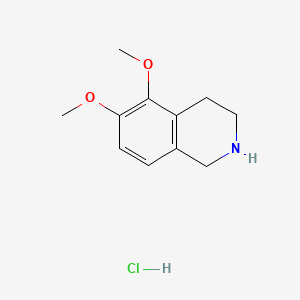
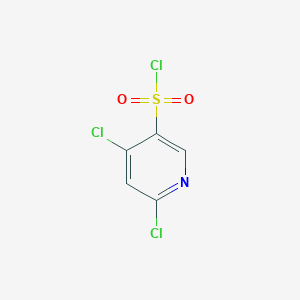
![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B1447929.png)
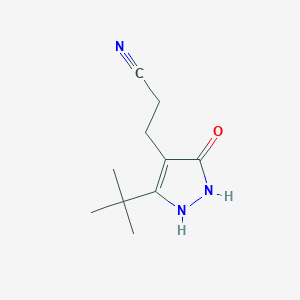
![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)
